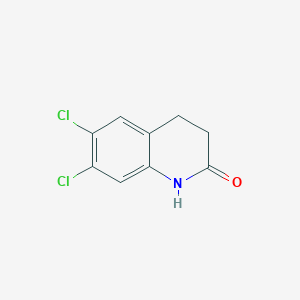

5,7-Dichloro-3,4-dihydro-quinolin-2-one

CAS No.: 144485-75-6

Cat. No.: VC2874054

Molecular Formula: C9H7Cl2NO

Molecular Weight: 216.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144485-75-6 |

|---|---|

| Molecular Formula | C9H7Cl2NO |

| Molecular Weight | 216.06 g/mol |

| IUPAC Name | 6,7-dichloro-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) |

| Standard InChI Key | RVFQSZHCJZOOLT-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=CC(=C(C=C21)Cl)Cl |

| Canonical SMILES | C1CC(=O)NC2=CC(=C(C=C21)Cl)Cl |

Introduction

Chemical Structure and Properties

5,7-Dichloro-3,4-dihydro-quinolin-2-one is characterized by a quinoline core structure consisting of a benzene ring fused to a pyridine ring. The compound features two chlorine atoms at positions 5 and 7, along with a dihydro-quinolin-2-one moiety that contributes to its unique chemical and biological properties. The molecular formula of this compound is C₉H₇Cl₂NO, with a molecular weight of approximately 216.06 .

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physical properties. Its structure contains a lactam functional group (the 2-one portion), which influences its reactivity patterns and solubility characteristics. The presence of the two chlorine atoms at positions 5 and 7 significantly affects the electron distribution within the molecule, creating electron-deficient regions that influence its chemical behavior.

Structural Identifiers

The structural data for 5,7-Dichloro-3,4-dihydro-quinolin-2-one includes various identifiers used in chemical databases and literature:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6,7-dichloro-3,4-dihydro-1H-quinolin-2-one |

| CAS Number | 144485-75-6 |

| Molecular Formula | C₉H₇Cl₂NO |

| Molecular Weight | 216.06 g/mol |

| SMILES | O=C1CCNC2=C1C(Cl)=CC(Cl)=C2 |

The structural characteristics of this compound enable it to participate in various chemical reactions and interact with biological targets, making it relevant for research in multiple scientific domains.

Synthesis and Preparation Methods

The synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one typically involves cyclization reactions under controlled conditions. While several synthetic routes exist, the primary methods focus on building the quinoline core and introducing the chlorine substituents at specific positions.

Conventional Synthetic Approaches

One common synthetic route involves the cyclization of appropriately substituted precursors. This often includes the reaction of 5,7-dichloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline core structure. The reaction typically requires careful control of temperature and pH to achieve good yields and purity.

Industrial Production Methods

For larger-scale production, optimized methods are employed to ensure efficiency and cost-effectiveness. These industrial approaches often utilize similar synthetic routes as laboratory-scale preparations but with modifications to enhance yield and purity. Purification techniques such as recrystallization and chromatography are commonly employed to obtain the final product with high purity.

Alternative Synthesis Methods

Drawing from related quinolinone syntheses described in literature, alternative approaches might include:

-

Starting from appropriately chlorinated aniline derivatives

-

Using microwave-assisted synthesis to improve reaction efficiency

-

Employing green chemistry principles with environmentally friendly solvents

These methods represent advancements in the synthesis of quinolinone derivatives, potentially applicable to 5,7-Dichloro-3,4-dihydro-quinolin-2-one production.

Chemical Reactions and Reactivity

5,7-Dichloro-3,4-dihydro-quinolin-2-one participates in various chemical reactions, primarily influenced by its quinoline core structure and the presence of chlorine substituents.

Oxidation and Reduction Reactions

This compound can undergo oxidation reactions to form various quinoline derivatives with different oxidation states. Common oxidizing agents include potassium permanganate or chromium trioxide, which can transform the dihydroquinoline structure to fully aromatic quinoline derivatives.

Reduction reactions are equally important, particularly those involving the quinoline core. Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can convert the quinoline core to dihydroquinoline or tetrahydroquinoline derivatives, altering the compound's properties and potential applications.

Substitution Reactions

The chlorine atoms at positions 5 and 7 make this compound suitable for nucleophilic substitution reactions. These reactions typically involve nucleophiles such as amines or thiols under basic conditions, resulting in the replacement of chlorine atoms with various functional groups. This reactivity allows for the creation of a diverse range of derivatives with modified properties.

Reaction Mechanisms

The reaction mechanisms for 5,7-Dichloro-3,4-dihydro-quinolin-2-one typically involve:

-

Electrophilic substitution at the aromatic ring

-

Nucleophilic substitution at the chlorine positions

-

Reactions involving the lactam functional group

These mechanisms are influenced by the electron-withdrawing nature of the chlorine atoms and the electronic structure of the quinoline core, affecting the regioselectivity and rate of reactions.

Applications in Scientific Research

5,7-Dichloro-3,4-dihydro-quinolin-2-one has numerous applications across various scientific disciplines, making it a valuable compound for research and development.

Chemical Research Applications

In chemistry, this compound serves as an important building block for the synthesis of more complex quinoline derivatives. Its reactivity profile allows chemists to create libraries of structurally diverse compounds for various applications. The presence of reactive sites enables functionalization to create molecules with specific properties for targeted applications.

Biological Studies

In biological research, 5,7-Dichloro-3,4-dihydro-quinolin-2-one is studied for its interactions with enzymes and receptors. The compound's structure enables it to bind to specific biological targets, making it useful for investigating biochemical pathways and molecular interactions. Research suggests that this compound, like other quinolinone derivatives, may demonstrate antioxidant properties that could be beneficial in biological systems .

Medicinal Chemistry

The quinoline scaffold is well-established in medicinal chemistry, with numerous drugs based on this core structure. 5,7-Dichloro-3,4-dihydro-quinolin-2-one specifically is investigated for potential pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities. The unique substitution pattern with chlorine atoms at positions 5 and 7 may contribute to specific biological activities that differentiate it from other quinoline derivatives.

Biological and Pharmacological Properties

The biological and pharmacological properties of 5,7-Dichloro-3,4-dihydro-quinolin-2-one are of particular interest due to its structural features that enable interaction with biological systems.

Mechanism of Action

The biological activity of 5,7-Dichloro-3,4-dihydro-quinolin-2-one likely involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine atoms and the quinoline core enable the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects that may be harnessed for therapeutic purposes.

Structure-Activity Relationships

Structure-activity relationship studies on quinolinone derivatives, including those similar to 5,7-Dichloro-3,4-dihydro-quinolin-2-one, have revealed correlations between structural features and biological activities. Related research on 4-hydroxy quinolinone derivatives has demonstrated that structural modifications can significantly impact antioxidant properties . By extension, the specific structural features of 5,7-Dichloro-3,4-dihydro-quinolin-2-one likely contribute to its unique biological profile.

Comparison with Similar Compounds

Understanding how 5,7-Dichloro-3,4-dihydro-quinolin-2-one compares to structurally related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 5,7-Dichloro-3,4-dihydro-quinolin-2-one, including:

-

7-Chloro-3,4-dihydro-quinolin-2-one (containing only one chlorine atom)

-

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one (an isomer with the carbonyl group at position 4)

-

8-Hydroxy-3,4-dihydro-quinolin-2-one (containing a hydroxyl group instead of chlorine)

-

3,4-Dihydro-1H-quinolin-2-one (lacking chlorine substituents)

The presence of two chlorine atoms in 5,7-Dichloro-3,4-dihydro-quinolin-2-one enhances its reactivity and biological activity compared to these similar compounds.

Comparative Properties

The following table compares key properties of 5,7-Dichloro-3,4-dihydro-quinolin-2-one with its structural analogs:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Notable Properties |

|---|---|---|---|---|

| 5,7-Dichloro-3,4-dihydro-quinolin-2-one | C₉H₇Cl₂NO | 216.06 | Two chlorine atoms at positions 5 and 7 | Enhanced reactivity, potential biological activity |

| 7-Chloro-3,4-dihydro-quinolin-2-one | C₉H₈ClNO | 181.62 | One chlorine atom at position 7 | Moderate reactivity, different biological profile |

| 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one | C₉H₇Cl₂NO | 216.06 | Carbonyl at position 4 instead of 2 | Different reactivity pattern, altered biological properties |

| 3,4-Dihydro-1H-quinolin-2-one | C₉H₉NO | 147.17 | No chlorine substituents | Lower reactivity, baseline for comparison |

These structural differences significantly impact the compounds' chemical behavior, reactivity patterns, and biological activities.

Comparative Applications

Different structural analogs of 5,7-Dichloro-3,4-dihydro-quinolin-2-one may be better suited for specific applications based on their unique properties:

-

Compounds with fewer chlorine substituents may exhibit lower toxicity but potentially reduced activity in certain applications

-

Isomers with the carbonyl group at different positions may interact differently with biological targets

-

Derivatives with hydroxyl groups instead of chlorine may demonstrate enhanced antioxidant properties, as seen in 4-hydroxy quinolinone derivatives

Understanding these comparative advantages helps in selecting the most appropriate quinolinone derivative for specific research or industrial applications.

Quantum Chemical Studies and Theoretical Analysis

Theoretical approaches provide valuable insights into the electronic structure and reactivity of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, complementing experimental data.

Computational Methods

Quantum chemical calculations can elucidate the electronic properties of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Studies on related quinolinone derivatives have employed methods such as Gaussian 05 (HF/3-21G) to calculate parameters including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies . These calculations provide insights into reactivity patterns and potential biological activities.

Structure-Property Relationships

Computational studies on similar compounds have demonstrated correlations between quantum chemical parameters and functional properties such as antioxidant efficiency . By analyzing frontier molecular orbital distributions and Mulliken charges, researchers can predict how structural modifications might influence the compound's behavior in chemical reactions and biological systems.

Predictive Models

Quantitative structure-activity relationship (QSAR) models developed for quinolinone derivatives can potentially be applied to 5,7-Dichloro-3,4-dihydro-quinolin-2-one to predict properties such as:

-

Antioxidant capacity

-

Enzyme inhibition potential

-

Receptor binding affinity

-

Toxicity profiles

These predictive models help guide experimental research and accelerate the development of applications for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume